molecular formula C15H14N2O B8517538 Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)-

Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)-

Cat. No. B8517538
M. Wt: 238.28 g/mol
InChI Key: KRZCPEMAZACJIL-UHFFFAOYSA-N
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Description

Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)- is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)-

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(4-aminophenyl)-(2,3-dihydro-1H-indol-7-yl)methanone

InChI

InChI=1S/C15H14N2O/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-7,17H,8-9,16H2

InChI Key

KRZCPEMAZACJIL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2C(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5 g (42 mmol) of indoline are dissolved in 50 ml of toluene. In a separate flask, 70 ml of toluene are cooled to 5° C., and 100 ml of boron trichloride (10% solution in xylene) are added dropwise at this temperature under nitrogen. The indoline is subsequently added dropwise to this solution at 5-10° C., and 5.4 g (46 mmol) of 4-aminobenzonitrile are subsequently added in portions over the course of 30 min. The mixture is stirred at 5-10° for a further 15 min, and 6.7 g (50 mmol) of aluminium chloride are then added in portions at the temperature indicated. The mixture is heated under reflux for 6 h. For work-up, the reaction mixture is cooled to 70° C., and 10 ml of water are added dropwise, during which the temperature rises slightly and the solution becomes cloudy. 60 ml of 2 N hydrochloric acid are subsequently added, during which a clear solution is again formed, and the mixture is warmed under reflux for 12 h. The reaction mixture is poured into ice-water, adjusted to pH=12 using conc. NaOH and extracted with ethyl acetate. The combined organic phases are dried over sodium sulfate and evaporated, and the residue is chromatographed over a column with ethyl acetate. The combined product fractions are recrystallised from petroleum ether, giving 3.8 g of yellow crystals (4-aminophenyl)-(2,3-dihydro-1H-indol-7-yl)methanone. (M.p. 133-135° C.)
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